molecular formula C15H24N4O2 B7897438 4-(4-Methyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

4-(4-Methyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7897438
M. Wt: 292.38 g/mol
InChI Key: IUDMPUCRLXUMIB-UHFFFAOYSA-N
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Description

4-(4-Methyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a piperidine ring substituted with a 4-methyl-pyrimidin-2-ylamino group and a tert-butyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with 4-Methyl-Pyrimidin-2-ylamino Group: This step involves the introduction of the 4-methyl-pyrimidin-2-ylamino group onto the piperidine ring. This can be achieved through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the piperidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the compound.

Scientific Research Applications

Drug Development

4-(4-Methyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development in various therapeutic areas.

Neurological Studies

The compound's structural characteristics suggest potential applications in treating neurological disorders. Piperidine derivatives are known for their neuroprotective effects, and further studies could elucidate the specific mechanisms by which this compound may exert such effects.

Antimicrobial Activity

Preliminary studies on similar piperidine derivatives have shown antimicrobial properties. Investigating the efficacy of this compound against various pathogens could lead to new antimicrobial agents.

Case Studies

Study FocusFindingsReference
Anticancer ActivitySimilar compounds showed inhibition of tumor growth in vitro.
Neuroprotective EffectsPiperidine derivatives demonstrated protective effects in models of neurodegeneration.
Antimicrobial EfficacyDerivatives exhibited activity against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
  • (S)-3-(4-Methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Uniqueness

4-(4-Methyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific substitution pattern and the presence of both a piperidine ring and a tert-butyl ester group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

4-(4-Methyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester, with CAS number 1261232-51-2, is a piperidinecarboxylic acid derivative that has garnered attention for its potential biological activities. This compound belongs to a class of organic compounds characterized by a piperidine ring and has been studied for various pharmacological properties, including antibacterial and antiviral activities.

  • Molecular Formula: C15H24N4O2
  • Molecular Weight: 292.37666 g/mol
  • Structure: The compound features a tert-butyl ester group and a pyrimidine moiety, which are critical for its biological activity.

Biological Activity Overview

Research into the biological activity of this compound reveals several promising areas of application:

Antiviral Activity

Studies have indicated that derivatives of piperidinecarboxylic acids exhibit antiviral properties. For instance, compounds containing similar structural motifs have been evaluated for their effectiveness against various viruses, including HSV-1. The introduction of specific functional groups has been shown to enhance their inhibitory effects on viral replication .

Antibacterial Activity

The compound has been noted for its antibacterial properties, particularly against Gram-positive bacteria. Research has shown that piperidine derivatives can possess significant activity against strains such as Staphylococcus aureus and Enterococcus faecium, including drug-resistant variants . The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies and Research Findings

Several studies have documented the biological effects of similar compounds:

  • Antiviral Studies :
    • A study highlighted the effectiveness of β-amino acid heterocycles in inhibiting neuraminidase, demonstrating IC50 values around 50 μM for certain derivatives. The structural optimization of these compounds could lead to the development of new antiviral agents .
  • Antibacterial Efficacy :
    • A related piperidine derivative exhibited potent antibacterial activity at low concentrations (0.78–3.125 μg/mL) against drug-resistant strains, comparable to established antibiotics like vancomycin .
  • Mechanistic Insights :
    • The biological mechanisms underlying the activity of these compounds often involve modulation of key cellular pathways, such as apoptosis and inflammatory responses. For example, compounds have been shown to inhibit TNF-α production in immune cells, suggesting potential anti-inflammatory properties .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/Effective ConcentrationReference
AntiviralHSV-1~50 μM
AntibacterialStaphylococcus aureus0.78–3.125 μg/mL
Anti-inflammatoryPBMCs (TNF-α production)Significant reduction

Properties

IUPAC Name

tert-butyl 4-[(4-methylpyrimidin-2-yl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-11-5-8-16-13(17-11)18-12-6-9-19(10-7-12)14(20)21-15(2,3)4/h5,8,12H,6-7,9-10H2,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDMPUCRLXUMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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